molecular formula C18H17N7OS2 B15020959 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one

Cat. No.: B15020959
M. Wt: 411.5 g/mol
InChI Key: OCULECIKOMLOOC-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one is a complex organic compound that features a quinazoline and thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents include various amines, thiols, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Properties

Molecular Formula

C18H17N7OS2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C18H17N7OS2/c1-9-4-5-13-10(2)19-16(21-14(13)6-9)23-17-20-12(7-15(26)22-17)8-27-18-25-24-11(3)28-18/h4-7H,8H2,1-3H3,(H2,19,20,21,22,23,26)

InChI Key

OCULECIKOMLOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C

Origin of Product

United States

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